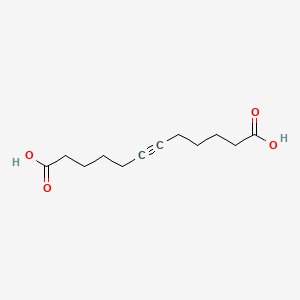

Dodec-6-ynedioic acid

Description

Structure

2D Structure

Properties

CAS No. |

61621-71-4 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

dodec-6-ynedioic acid |

InChI |

InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16) |

InChI Key |

VVDRIZWWAVQPLD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC#CCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dodec 6 Ynedioic Acid

Emerging and Sustainable Synthesis Strategies

Green Chemistry Principles in Dodec-6-ynedioic Acid Synthesis

The traditional synthetic routes to this compound, while effective, present several challenges from a green chemistry perspective. The application of green chemistry principles aims to address these by designing safer, more efficient, and environmentally benign processes.

The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies. Key considerations for the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Maximizing the number of atoms from the starting materials that are incorporated into the desired product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents, or replacing them with safer alternatives.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.

In the context of this compound synthesis, ozonolysis, while efficient, involves the use of ozone, a highly reactive and toxic gas, and often requires chlorinated solvents. Potassium permanganate (B83412), although a common laboratory reagent, is a strong oxidant that can pose safety risks and generates manganese dioxide as a stoichiometric byproduct, which can be burdensome from a waste management perspective.

Recent research has focused on developing greener alternatives for the oxidative cleavage of alkynes. researchgate.net These include the use of molecular oxygen or hydrogen peroxide as the primary oxidant in conjunction with a catalyst. arkat-usa.org Such methods can reduce the generation of hazardous waste and avoid the use of harsh reagents. For instance, transition-metal-catalyzed oxidations can offer higher selectivity and efficiency under milder conditions. arkat-usa.org

Electrochemical methods represent another promising green alternative. researchgate.net These techniques can generate the desired carboxylic acids from alkynes using electricity as a "clean" reagent, often in aqueous media and without the need for traditional oxidizing agents. researchgate.net

The table below presents a comparative analysis of traditional versus potential greener methodologies for the synthesis of this compound, based on green chemistry principles.

| Green Chemistry Principle | Traditional Method (Ozonolysis/KMnO₄) | Potential Greener Alternative (e.g., Catalytic Oxidation) |

| Reagent Safety | Use of hazardous ozone or stoichiometric amounts of strong oxidant (KMnO₄). | Use of safer oxidants like H₂O₂ or O₂ with a catalyst. |

| Solvent Use | Often employs chlorinated or volatile organic solvents. | Can be performed in greener solvents like water or ionic liquids, or even solvent-free. |

| Waste Generation | Generates significant inorganic waste (e.g., MnO₂). | Catalytic systems generate minimal waste. |

| Energy Efficiency | Ozonolysis requires low temperatures, which is energy-intensive. | Catalytic reactions can often be run at or near ambient temperature. |

| Atom Economy | Can be moderate, depending on the workup procedure. | Potentially higher atom economy by minimizing byproducts. |

By focusing on the development and implementation of these greener synthetic strategies, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of Dodec 6 Ynedioic Acid

Reactions Involving the Alkyne Functional Group

The carbon-carbon triple bond in dodec-6-ynedioic acid is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

While specific studies on the addition reactions of this compound are not extensively documented, the reactivity of internal alkynes is well-established in organic chemistry. These reactions typically involve the breaking of the pi bonds of the alkyne and the formation of new single bonds.

Common addition reactions that internal alkynes undergo include hydrogenation and halogenation.

Hydrogenation: The triple bond can be partially or fully reduced. Partial reduction using specific catalysts can lead to the formation of either the cis- or trans-alkene. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, yielding the Z-alkene (cis). Conversely, reduction with sodium in liquid ammonia (B1221849) typically results in the anti-addition of hydrogen, producing the E-alkene (trans). Complete hydrogenation with a catalyst like palladium on carbon (Pd/C) would yield the fully saturated dodecanedioic acid.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond can also occur. The reaction can proceed in a stepwise manner, with the first addition typically resulting in a dihaloalkene. The stereochemistry of this addition is often anti, leading to the formation of the E-isomer. The presence of two electron-withdrawing carboxylic acid groups may influence the reactivity of the alkyne towards electrophilic addition.

The alkyne functionality of this compound can participate in cycloaddition reactions, where it reacts with a conjugated system to form a cyclic compound. A particularly significant class of cycloaddition reactions is the 1,3-dipolar cycloaddition, famously exemplified by the Huisgen cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ijrpc.com

While the classic Huisgen cycloaddition often requires elevated temperatures, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed under mild conditions and offers excellent regioselectivity, typically yielding the 1,4-disubstituted triazole. ijrpc.com However, for an internal alkyne like this compound, the reaction would result in a fully substituted triazole. The reactivity of internal alkynes in such reactions can be lower than that of terminal alkynes. researchgate.net

Another variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) and proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications. wikipedia.org While not directly applicable to the linear structure of this compound itself, this highlights the versatility of azide-alkyne cycloadditions. The derivatization of this compound to incorporate azide or terminal alkyne functionalities could open up possibilities for its use in click chemistry applications.

The triple bond of this compound can be cleaved under strong oxidizing conditions. openochem.orglibretexts.orglibretexts.org This oxidative cleavage is a powerful tool for breaking the carbon chain and forming new functional groups. Common reagents for this transformation include ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄). byjus.comchemistrysteps.comchemistrysteps.com

When an internal alkyne is subjected to ozonolysis, the triple bond is cleaved, and each of the alkyne carbons is oxidized to a carboxylic acid. openochem.orgchemistrysteps.com In the case of this compound, oxidative cleavage would result in the formation of two molecules of adipic acid (hexanedioic acid).

Reaction Scheme for Oxidative Cleavage of this compound:

This transformation can be a useful synthetic strategy for the production of shorter-chain dicarboxylic acids from a longer-chain precursor. The reactivity of the triple bond towards oxidation highlights its potential as a strategic functional group in organic synthesis.

Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups at either end of the this compound molecule are key sites for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid groups readily undergo esterification and amidation, two of the most fundamental transformations in organic chemistry.

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), this compound can be converted into its corresponding diester. masterorganicchemistry.comchemguide.co.uk This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. The use of heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays, has also been shown to be effective for the esterification of dicarboxylic acids, offering advantages in terms of catalyst reusability and milder reaction conditions. researchgate.net The reaction can also be carried out under supercritical conditions without a catalyst. researchgate.net

Amidation: The reaction of this compound with amines leads to the formation of amides. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. acs.org More commonly, coupling agents are used to facilitate this transformation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org The synthesis of diamides from dicarboxylic acids can also be achieved using Lewis acid catalysts like Nb₂O₅, which are tolerant to the basicity of the amines and the water produced. nih.govacs.org

The ability to form diesters and diamides from this compound is fundamental to its potential use in polymer synthesis, where it can act as a monomer.

The functional groups of this compound allow for its derivatization to create molecules with specific properties for various research applications. One notable example is its use as a precursor in the synthesis of long-chain unsaturated fatty acids.

A key derivative is the monomethyl ester, methyl hydrogen dodec-6-ynedioate. This monoester has been utilized in the synthesis of Tariric acid (octadec-6-ynoic acid). The synthesis involves an anodic "crossed" coupling reaction (Kolbe electrolysis) of methyl hydrogen dodec-6-ynedioate with octanoic acid. rsc.orgresearchgate.netresearchgate.net This electrochemical method allows for the formation of a new carbon-carbon bond, extending the carbon chain.

Table 1: Key Transformations and Derivatives of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | H₂/Lindlar's catalyst | Dodec-cis-6-enedioic acid | Partial Hydrogenation |

| This compound | Na/NH₃ | Dodec-trans-6-enedioic acid | Partial Hydrogenation |

| This compound | O₃, then workup | 2 x Adipic acid | Oxidative Cleavage |

| This compound | Alcohol, H⁺ | This compound dialkyl ester | Esterification |

| This compound | Amine, coupling agent | Dodec-6-ynediamide | Amidation |

These derivatization reactions underscore the utility of this compound as a versatile building block in organic synthesis, enabling access to a range of molecules with potential applications in materials science and biochemistry.

Mechanistic Investigations of this compound in Complex Reaction Sequences

Detailed mechanistic studies specifically focusing on this compound within complex reaction sequences are not extensively documented in publicly available scientific literature. While the compound possesses reactive functional groups—two carboxylic acids and an internal alkyne—that suggest its potential participation in a variety of complex transformations, specific and in-depth investigations into its reaction pathways are not readily found.

General principles of reactivity for dicarboxylic acids and internal alkynes can be applied to hypothesize potential reaction mechanisms. Dicarboxylic acids are known to undergo reactions such as esterification, amidation, and polymerization. wikipedia.org The internal alkyne is a site for various addition reactions, cycloadditions, and metal-catalyzed transformations. However, without specific research on this compound, any detailed mechanistic discussion would be speculative.

For instance, one could surmise its use in polymerization reactions, where the dicarboxylic acid moieties would react with diamines or diols to form polyamides or polyesters, respectively. The internal alkyne could remain as a functional group within the polymer backbone, available for post-polymerization modification, or it could participate in polymerization itself, for example, through alkyne metathesis.

Similarly, the alkyne and carboxylic acid groups could be involved in intramolecular reactions to form macrocycles or other complex structures. Metal-catalyzed reactions, such as cycloisomerization, could lead to the formation of various heterocyclic or carbocyclic systems. researchgate.net The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be envisioned with derivatives of this compound, although specific mechanistic studies involving this particular substrate are not available. wiley-vch.deresearchgate.net The general mechanism for CuAAC involves the formation of a copper acetylide, which then reacts with an azide in a stepwise manner. wiley-vch.de

Ring-closing metathesis (RCM) is another powerful reaction for the formation of cyclic compounds. wikipedia.org While typically applied to dienes, variations involving alkynes (enyne metathesis) are also well-established. wikipedia.org One could propose a scenario where derivatives of this compound are used in such reactions, but again, specific mechanistic investigations are lacking in the literature.

Due to the absence of specific research findings and data, a detailed discussion and data table on the mechanistic investigations of this compound in complex reaction sequences cannot be provided at this time. Further experimental and computational studies would be required to elucidate the specific reaction pathways and intermediates involved in its transformations.

Applications of Dodec 6 Ynedioic Acid in Advanced Materials and Organic Synthesis

Contributions to Polymer Science and Engineering

The bifunctional nature of Dodec-6-ynedioic acid, coupled with the unique chemical properties of its internal alkyne, makes it a highly attractive monomer for the synthesis and functionalization of a wide range of polymeric materials. Its incorporation into polymer backbones or as a pendant group allows for the precise control of polymer architecture and the introduction of specific functionalities, leading to the development of specialized materials with tunable characteristics.

This compound as a Monomer for Polymer Synthesis (e.g., polyesters, polyamides)

This compound serves as a fundamental building block for the creation of polyesters and polyamides through step-growth polymerization. nih.gov The two carboxylic acid groups at its termini can react with diols and diamines, respectively, to form long-chain polymers with the alkyne functionality integrated directly into the polymer backbone.

The synthesis of polyesters from this compound typically involves polycondensation reactions with various diols. nih.gov The reaction conditions, such as temperature, catalyst, and the nature of the diol, can be adjusted to control the molecular weight and polydispersity of the resulting polyester (B1180765). Similarly, polyamides can be synthesized by reacting this compound with diamines, forming robust amide linkages. usm.eduresearchgate.net The presence of the alkyne group within the polymer chain of these polyesters and polyamides provides a latent functionality that can be exploited for further modifications.

Table 1: Representative Polyesters and Polyamides Derived from Dicarboxylic Acids

| Polymer Type | Dicarboxylic Acid Monomer | Co-monomer | Key Properties/Applications |

| Polyester | Adipic Acid | Alkanediols | Biodegradable materials, disposable medical supplies. nih.gov |

| Polyamide | Octadecanedioic Acid | Various Diamines | High aliphatic content nylons with specific crystalline forms. usm.edu |

| Polyester | Phthalic Acid | Glycerol | Thermally stable polyesters. |

| Polyamide | Alanine/Valine Derivatives | Aromatic Dichlorides | Biocompatible and biodegradable materials. nih.gov |

This table presents examples of polyesters and polyamides synthesized from various dicarboxylic acids, illustrating the general principles applicable to this compound.

Functionalization of Polymeric Architectures via Alkyne Linkages

The internal alkyne group of this compound is a key feature that allows for the post-polymerization functionalization of polyesters and polyamides. This is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions. savvysciencepublisher.comrsc.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that enables the covalent attachment of a wide variety of molecules to the polymer backbone. savvysciencepublisher.comresearchgate.net

By reacting the alkyne-containing polymer with molecules bearing an azide (B81097) group, a stable triazole linkage is formed. savvysciencepublisher.com This method allows for the introduction of various functionalities, such as fluorescent dyes, bioactive molecules, or other polymer chains, onto the polyester or polyamide architecture. researchgate.netnyu.edu This approach provides a modular and efficient way to create functional polymeric materials with tailored properties for specific applications, including drug delivery, bioimaging, and advanced coatings. nyu.edu

Development of Specialized Polymeric Materials with Tunable Properties

The incorporation of this compound into polymers allows for the development of materials with tunable physical and chemical properties. frontiersin.orgmdpi.com The presence and density of the alkyne groups along the polymer chain can influence the material's rigidity, thermal stability, and solubility.

Furthermore, the alkyne groups can act as crosslinking sites. frontiersin.org Through reactions like thiol-yne coupling or further polymerization of the alkyne units, it is possible to create crosslinked polymer networks. mdpi.com The degree of crosslinking can be controlled, which in turn allows for the tuning of the mechanical properties of the material, such as its elasticity and tensile strength. frontiersin.orgmdpi.com This capability is particularly valuable in the design of materials for applications requiring specific mechanical performance, such as elastomers, hydrogels, and thermosets. The ability to tailor these properties makes this compound a valuable component in the creation of high-performance and smart polymeric materials.

Utility as a Versatile Building Block in Organic Synthesis

Beyond its applications in polymer science, this compound serves as a versatile scaffold in organic synthesis, providing a unique combination of functional groups and a defined carbon chain length. Its structure is particularly amenable to the synthesis of complex molecules such as unsaturated fatty acids, lipid analogs, and natural products.

Precursor for Unsaturated Fatty Acids and Lipid Analogs

The C12 carbon chain of this compound, with its internal alkyne, provides a strategic starting point for the synthesis of various unsaturated fatty acids and their analogs. The alkyne can be selectively reduced to either a cis or trans double bond, allowing for the stereocontrolled synthesis of specific olefinic isomers. researcher.lifedcu.ie This is of significant importance as the geometry of the double bond in fatty acids plays a crucial role in their biological activity.

Furthermore, the carboxylic acid groups can be chemically modified to introduce different head groups, leading to the synthesis of a variety of lipid analogs. researchgate.netmdpi.com These synthetic analogs are valuable tools for studying lipid metabolism, membrane structure, and the function of lipid-protein interactions. The ability to introduce modifications at both ends of the C12 chain, as well as at the internal alkyne, makes this compound a flexible precursor for creating a diverse library of lipid-like molecules.

Scaffold for Natural Product Synthesis and Analog Generation

The defined stereochemistry and functionality of many natural products present significant synthetic challenges. This compound can serve as a useful chiral building block or a scaffold in the total synthesis of such complex molecules. nih.gov The central alkyne can participate in various carbon-carbon bond-forming reactions, such as coupling reactions or cyclizations, to construct the core structures of natural products.

Moreover, the bifunctional nature of this compound allows for the divergent synthesis of natural product analogs. ucsf.edu By systematically modifying the carboxylic acid ends and the internal alkyne, a library of related compounds can be generated. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to identify analogs with improved biological activity, selectivity, or pharmacokinetic properties. The rigid alkyne unit can also be used to introduce conformational constraints into flexible molecules, which can be a useful strategy for probing biological interactions.

Integration into Supramolecular Systems and Self-Assembly

The molecular architecture of this compound, characterized by a linear twelve-carbon chain with a central alkyne unit and terminal carboxylic acid groups, makes it an excellent building block for the construction of supramolecular systems. The primary driving force for the self-assembly of this molecule is the strong and directional hydrogen bonding between the carboxylic acid moieties. nih.gov These interactions are reliable in creating and maintaining molecular order. nih.gov

In suitable solvents or on solid surfaces, this compound molecules can arrange into well-defined, non-covalent structures. The two carboxylic acid groups on each molecule can act as both hydrogen bond donors and acceptors, typically leading to the formation of extended linear "tapes" or chains where molecules are linked end-to-end. This type of self-assembly is common for dicarboxylic acids and can result in the formation of organogels or liquid crystalline phases. nih.govrsc.org The intermolecular acid-base interactions and van der Waals forces are critical driving forces in the process of organogelation. rsc.org

The rigid central alkyne group imparts a specific geometry to the carbon chain, influencing the packing of the molecules within the supramolecular assembly. This rigidity, combined with the flexible aliphatic chains, allows for the formation of layered structures where the polar, hydrogen-bonded carboxylic acid groups form a central plane, segregated from the nonpolar hydrocarbon chains. The interplay between intermolecular forces and interactions with a substrate is crucial for the resulting structure in two-dimensional crystallization. nih.gov Such organized assemblies have potential applications in nanotechnology, surface patterning, and the development of functional organic materials.

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (-COOH). | Primary driving force for forming linear tapes and extended networks. nih.gov |

| Van der Waals Forces | Weaker, non-directional forces between the aliphatic portions of the molecules. | Contribute to the packing efficiency and stability of the overall structure. rsc.org |

| π-π Stacking | Potential interaction involving the central alkyne groups, though weaker than in aromatic systems. | Can influence the alignment and spacing of the molecular chains. |

Exploration in Click Chemistry Paradigms

The central alkyne in this compound serves as a versatile functional group for covalent modifications using "click chemistry." These reactions are characterized by high yields, mild conditions, and tolerance of a wide range of functional groups, making them powerful tools for materials science and organic synthesis. drpress.orgnih.gov

Cu(I)-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that unites azides and alkynes to form 1,2,3-triazole rings. While the reaction is most rapid with terminal alkynes, it can also be applied to internal alkynes like the one in this compound, albeit typically requiring more forcing conditions. This transformation is highly reliable for creating covalent links between different molecular building blocks. nih.gov

In the context of this compound, the CuAAC reaction enables its use as a monomer in step-growth polymerization. utexas.edu By reacting this compound with a molecule containing two azide groups (a diazide), a linear polymer can be synthesized. The resulting polymer chain would feature repeating this compound units linked by 1,4,5-trisubstituted triazole rings. The properties of the resulting polymer can be tailored by selecting different diazide linkers. This methodology provides a straightforward route to novel functional polymers with precisely defined structures. drpress.org The CuAAC reaction is noted for its efficiency and high selectivity, proceeding under mild conditions and tolerating various functional groups. nih.govorganic-chemistry.org

| Component | Role | Example |

|---|---|---|

| This compound | Alkyne-containing monomer | HOOC-(CH₂)₄-C≡C-(CH₂)₄-COOH |

| Diazide Linker | Azide-containing co-monomer | 1,4-Bis(azidomethyl)benzene |

| Copper(I) Source | Catalyst | Copper(I) iodide (CuI) or generated in situ from CuSO₄ and a reducing agent. beilstein-journals.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium ascorbate. beilstein-journals.org |

| Ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Material Functionalization

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to drive the cycloaddition with an azide. magtech.com.cn The driving force for the reaction is the release of enthalpy from the strained ring upon forming the more stable triazole product. nih.gov

The internal alkyne in this compound is linear and unstrained, and therefore, it is not capable of participating directly in SPAAC. The reaction's high rate is fundamentally dependent on the distortion of the alkyne within a small ring structure, a feature that this compound lacks. nih.gov

However, materials and polymers derived from this compound can be functionalized using the SPAAC reaction. This can be achieved by using the carboxylic acid end-groups to attach a strained alkyne moiety. For example, the dicarboxylic acid could be reacted with a cyclooctyne-containing alcohol or amine. The resulting molecule, now bearing strained alkyne handles, could then be efficiently conjugated to azide-functionalized surfaces, polymers, or biomolecules under mild, catalyst-free conditions. researchgate.netresearchgate.net This indirect approach allows for the incorporation of this compound-based structures into systems where the toxicity of a copper catalyst is a concern. nih.gov

| Feature | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Alkyne Requirement | Terminal or internal alkynes (this compound is suitable) | Strained cyclic alkyne (e.g., cyclooctyne); this compound is not directly suitable. magtech.com.cn |

| Catalyst | Requires a Copper(I) catalyst. | Catalyst-free. magtech.com.cn |

| Reaction Rate | Generally fast, accelerated by ligands. | Exceptionally fast, dependent on the degree of ring strain. nih.gov |

| Bioorthogonality | Limited in living systems due to copper toxicity. | Highly bioorthogonal and widely used in vivo. researchgate.net |

Inverse Electron-Demand Diels-Alder (iEDDA) Strategies

The inverse electron-demand Diels-Alder (iEDDA) reaction is another powerful, catalyst-free click chemistry tool. nih.gov This reaction typically involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. rsc.org In this paradigm, the alkyne of this compound can serve as the dienophile, reacting with highly electron-deficient dienes such as 1,2,4,5-tetrazines. researchgate.netsigmaaldrich.com

The reaction between an alkyne and a tetrazine proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), forming a stable pyridazine (B1198779) product. nih.gov This process is irreversible and often proceeds with exceptionally fast reaction rates, orders of magnitude faster than many other click reactions. nih.gov

This strategy allows for the covalent modification of this compound or polymers derived from it. For instance, a tetrazine-functionalized molecule, such as a fluorescent dye or a bioactive peptide, can be rapidly and specifically attached to the alkyne backbone of a polymer made from this compound. The high efficiency, bioorthogonality, and catalyst-free nature of the iEDDA reaction make it particularly attractive for creating advanced functional materials and for applications in chemical biology. rsc.orgsigmaaldrich.com

| Component Role | Chemical Class | Specific Example |

|---|---|---|

| Dienophile | Internal Alkyne (from this compound) | -...(CH₂)₄-C≡C-(CH₂)₄-... |

| Diene | Electron-deficient Heterocycle | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |

| Product | Substituted Pyridazine | The corresponding 4,5-disubstituted pyridazine |

| Byproduct | Inert Gas | Dinitrogen (N₂) |

Spectroscopic Characterization and Structural Elucidation of Dodec 6 Ynedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Dodec-6-ynedioic acid, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. The symmetry of the molecule results in a simplified spectrum. Protons closer to the electron-withdrawing carboxylic acid groups are deshielded and appear at a lower field (higher ppm value).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| HOOC-CH ₂- | ~2.4 | Triplet | 4H |

| HOOC-CH₂-CH ₂- | ~1.7 | Multiplet | 4H |

For a simple derivative like Dimethyl dodec-6-ynedioate, the spectrum would be similar, with the addition of a singlet for the methyl ester protons.

Predicted ¹H NMR Data for Dimethyl dodec-6-ynedioate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃OOC-CH ₂- | ~2.3 | Triplet | 4H |

| CH₃OOC-CH₂-CH ₂- | ~1.6 | Multiplet | 4H |

| -CH ₂-C≡C- | ~2.1 | Triplet | 4H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The symmetry of this compound means that only six distinct carbon signals would be expected. The carbonyl carbons of the carboxylic acids appear significantly downfield, while the sp-hybridized carbons of the alkyne have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C OOH | ~178 |

| HOOC-C H₂- | ~34 |

| HOOC-CH₂-C H₂- | ~24 |

| -C H₂-C≡C- | ~19 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

The molecular formula of this compound is C₁₂H₁₈O₄, which corresponds to a monoisotopic mass of approximately 226.1205 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

Common fragmentation patterns for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (-COOH).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity |

|---|---|

| 226 | [M]⁺ |

| 208 | [M - H₂O]⁺ |

| 181 | [M - COOH]⁺ |

For a derivative such as Dimethyl dodec-6-ynedioate (C₁₄H₂₂O₄), the molecular weight would be approximately 254.1518 g/mol . Its fragmentation would likely involve the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Predicted Key Mass Spectrometry Fragments for Dimethyl dodec-6-ynedioate

| m/z Value (Predicted) | Identity |

|---|---|

| 254 | [M]⁺ |

| 223 | [M - OCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and alkyne functional groups. A very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers is a key feature. The C=O stretch of the carboxylic acid will also be prominent. The C≡C triple bond stretch is expected to be weak or absent in the IR spectrum due to the symmetry of the internal alkyne, which results in a very small change in the dipole moment during the stretching vibration.

Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| 2940, 2860 | C-H stretch (aliphatic) | Medium |

| 2100-2260 | C≡C stretch | Weak or Absent |

| 1700-1725 | C=O stretch (carboxylic acid dimer) | Strong |

| 1200-1300 | C-O stretch | Medium |

Raman Spectroscopy

Raman spectroscopy is particularly useful for identifying the symmetrically substituted alkyne bond. The C≡C stretching vibration, which is weak in the IR spectrum, should give a strong signal in the Raman spectrum due to the significant change in polarizability during the vibration.

Predicted Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2940, 2860 | C-H stretch (aliphatic) | Strong |

| 2100-2260 | C≡C stretch | Strong |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, typically using single-crystal X-ray diffraction, provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no publicly available crystallographic data for this compound could be found. The determination of its crystal structure would require the synthesis of the compound and the growth of single crystals of suitable quality for X-ray diffraction analysis. Such an analysis would likely reveal extensive hydrogen bonding networks between the carboxylic acid groups of adjacent molecules, forming chains or sheets.

Computational and Theoretical Investigations of Dodec 6 Ynedioic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of Dodec-6-ynedioic acid. researchgate.netrsc.org These studies provide a foundational understanding of the molecule's behavior at a subatomic level.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.come-journals.in The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. e-journals.in The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the carboxylic acid groups and the electron-rich alkyne moiety influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netrsc.org In this compound, the oxygen atoms of the carboxyl groups are expected to exhibit a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxyl groups would show a positive potential. The alkyne's triple bond represents a region of high electron density, making it a potential site for nucleophilic attack. libretexts.org

| Calculated Property | Theoretical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, is crucial for understanding its physical properties and how it interacts with other molecules. Molecular modeling and dynamics simulations are powerful tools for exploring the vast conformational landscape of such long-chain molecules. nih.govnih.gov

A systematic conformational search can identify various low-energy structures (conformers) of the molecule. The potential energy surface (PES) of this compound is complex, with numerous local minima corresponding to different spatial arrangements of the hydrocarbon chain and the terminal carboxylic acid groups. youtube.comrsc.org The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational space and the transitions between different conformers. By simulating the molecule in different environments, such as in a vacuum or in a solvent, it is possible to understand how intermolecular interactions affect its preferred shape. For long-chain dicarboxylic acids, intramolecular hydrogen bonding between the two carboxyl groups can also play a significant role in stabilizing certain conformations.

| Dihedral Angle (C4-C5-C8-C9) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 180° (anti) | 0.0 | Most stable, fully extended conformation |

| +60° (gauche) | 0.9 | Slightly less stable, folded conformation |

| -60° (gauche) | 0.9 | Slightly less stable, folded conformation |

| 0° (syn) | 5.0 | High energy, sterically hindered conformation |

In Silico Design of Novel this compound Derivatives

The structure of this compound serves as a versatile scaffold for the in silico design of new molecules with tailored properties. mdpi.com Computational methods enable the virtual synthesis and screening of a vast number of derivatives, accelerating the discovery of compounds with desired functionalities. nih.govnih.gov

One promising application of this compound is in the development of novel polymers. fraunhofer.de By modifying the carboxylic acid groups, for instance, through esterification or amidation, a wide range of monomers can be designed. mdpi.com Computational screening can then be used to predict the properties of the resulting polymers, such as their thermal stability, mechanical strength, and biodegradability. This in silico approach allows for the prioritization of the most promising candidates for experimental synthesis.

Virtual screening techniques can also be employed to identify derivatives of this compound with potential biological activity. biorxiv.org By docking libraries of virtual compounds into the active sites of target proteins, it is possible to identify molecules that are likely to bind and exert a biological effect. This structure-based drug design approach can significantly reduce the time and cost associated with the discovery of new therapeutic agents.

| Derivative | Modification | Predicted Property | Potential Application |

|---|---|---|---|

| Dimethyl dodec-6-ynedioate | Esterification of both carboxyl groups with methanol | Increased volatility, lower melting point | Monomer for polyester (B1180765) synthesis |

| N,N'-Di(propargyl)dodec-6-ynediamide | Amidation of both carboxyl groups with propargylamine | Multiple alkyne functionalities for cross-linking | Precursor for thermosetting polymers |

| This compound bis(2-hydroxyethyl) ester | Esterification with ethylene (B1197577) glycol | Increased hydrophilicity | Component of biodegradable polymers |

Application of Advanced Retrosynthetic and Mechanistic Prediction Algorithms

Advanced computational tools are revolutionizing the way chemists approach the synthesis of complex molecules like this compound and its derivatives. Retrosynthetic analysis software can propose viable synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. sigmaaldrich.comnih.govcas.orgsynthiaonline.com These programs utilize vast databases of chemical reactions and sophisticated algorithms to identify the most efficient and cost-effective synthetic pathways. elsevier.com For this compound, a plausible retrosynthetic disconnection would involve the coupling of two smaller fragments containing a terminal alkyne and a carboxylic acid moiety. organic-chemistry.orgmdpi.comorganic-chemistry.org

Future Research Trajectories and Interdisciplinary Opportunities for Dodec 6 Ynedioic Acid

Innovations in Synthetic Methodologies and Yield Optimization

The future development and application of dodec-6-ynedioic acid are contingent upon the availability of efficient and scalable synthetic routes. Current methodologies often involve multi-step processes that can be resource-intensive. Future research will likely focus on pioneering more direct and sustainable synthetic strategies.

Key areas for innovation include:

Catalytic Approaches: The development of novel catalytic systems for the direct coupling of smaller, readily available precursors could significantly streamline the synthesis. Research into metathesis reactions or catalytic carbonylation of unsaturated precursors could offer more atom-economical pathways.

Biocatalysis: Exploring enzymatic or microbial pathways for the synthesis of long-chain dicarboxylic acids presents a green alternative to traditional chemical methods. fraunhofer.de Genetically engineered microorganisms could potentially be designed to produce this compound from renewable feedstocks. fraunhofer.de

Flow Chemistry: The implementation of continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability. This approach offers precise control over reaction parameters, which can be crucial for optimizing the yield and purity of the final product.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus Areas |

| Catalytic Coupling | High atom economy, potential for stereocontrol. | Development of selective and robust catalysts. |

| Biocatalysis | Use of renewable feedstocks, environmentally friendly. | Enzyme discovery and metabolic engineering. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction conditions. |

Discovery of Novel Reactivity and Catalytic Pathways

The internal alkyne of this compound is a locus of rich chemical reactivity that remains to be fully explored. While the reactions of terminal alkynes are well-documented, the catalytic activation of internal alkynes in a bifunctional molecule like this offers exciting possibilities.

Future research could investigate:

Selective Hydrogenation: The development of catalysts that can selectively reduce the alkyne to either a cis- or trans-alkene would provide access to geometrically defined unsaturated dicarboxylic acids, which are valuable monomers for polymer synthesis.

Hydrofunctionalization Reactions: The addition of various functionalities across the triple bond, such as hydroamination or hydroboration, could generate a diverse library of novel derivatives with unique properties and applications. nih.gov

Cycloaddition Reactions: While less reactive than terminal alkynes, the internal alkyne can still participate in cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex cyclic and polycyclic structures. nih.gov

Oxidative Cleavage: Controlled oxidative cleavage of the alkyne bond would yield two shorter-chain carboxylic acids, providing a method for the synthesis of other valuable chemical intermediates. jove.comchemistrysteps.com

The table below summarizes some of the potential transformations of the alkyne moiety.

| Reaction Type | Potential Reagents/Catalysts | Resulting Product Class |

| Selective Hydrogenation | Lindlar's catalyst, Sodium in liquid ammonia (B1221849) | Alkenedioic acids (cis or trans) |

| Hydrofunctionalization | Gold or platinum complexes, boranes | Substituted alkenedioic acids |

| Cycloaddition | Nickel or rhodium catalysts | Polycyclic dicarboxylic acids |

| Oxidative Cleavage | Ozone, Potassium permanganate (B83412) | Shorter-chain dicarboxylic acids |

Expansion into Emerging Fields of Materials Science and Nanotechnology

The linear, bifunctional structure of this compound makes it an ideal monomer for the synthesis of advanced polymers and a versatile component in nanotechnology.

In Materials Science:

Novel Polyesters and Polyamides: this compound can be used in polycondensation reactions with various diols and diamines to create novel polyesters and polyamides. magtech.com.cnresearchgate.netresearchgate.netmdpi.com The presence of the alkyne in the polymer backbone could impart unique properties, such as increased rigidity and a higher glass transition temperature. Furthermore, the alkyne can serve as a handle for post-polymerization modification, allowing for the covalent cross-linking of polymer chains to create robust thermosets or hydrogels. acs.orgresearchgate.net

Functional Polymers: The alkyne group can be further functionalized to introduce specific properties into the resulting polymer, such as fluorescence, conductivity, or biological activity. oup.comresearchgate.net

The potential properties of polymers derived from this compound are compared with conventional analogues in the table below.

| Polymer Type | Conventional Monomer | This compound-based Polymer | Potential Advantage |

| Polyamide | Adipic acid | This compound | Higher thermal stability, cross-linking capability. |

| Polyester (B1180765) | Sebacic acid | This compound | Increased rigidity, tunable properties via alkyne modification. |

In Nanotechnology:

Surface Modification: The carboxylic acid groups can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the alkyne group remains available for further functionalization. This could be used to create tailored surface chemistries for applications in catalysis, sensing, or drug delivery.

Self-Assembled Monolayers: this compound could be used to form self-assembled monolayers on various substrates, creating surfaces with well-defined chemical and physical properties.

Advanced Applications in Bioorthogonal Chemistry and Chemical Biology Tools

The concept of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—opens up exciting avenues for the application of this compound. whiterose.ac.ukacs.orgnih.govnih.govresearchgate.net

Bifunctional Linkers: this compound can serve as a bifunctional linker to conjugate two different molecules. For example, one carboxylic acid could be attached to a targeting moiety (e.g., an antibody), while the other is linked to a therapeutic agent or an imaging probe. The internal alkyne could then be used for a subsequent bioorthogonal reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach another molecule of interest.

Chemical Biology Probes: By incorporating this compound into biomolecules such as peptides or lipids, the alkyne can serve as a "handle" for their detection and visualization in biological systems. This allows for the study of complex biological processes in their native environment.

The potential roles of this compound in bioorthogonal applications are outlined below.

| Application | Function of this compound | Key Functional Groups |

| Drug Conjugation | Linker between a drug and a targeting molecule. | Carboxylic acids, Alkyne |

| Biomolecule Labeling | Tag for visualization and tracking. | Alkyne |

| Activity-Based Probes | Scaffold for constructing probes to study enzyme activity. | Carboxylic acids, Alkyne |

Q & A

Q. What experimental design principles should guide the synthesis of Dodec-6-ynedioic acid to optimize yield and purity?

Methodological Answer:

- Variable Isolation : Use Design of Experiments (DOE) to systematically test variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions .

- Analytical Validation : Employ real-time monitoring (e.g., TLC, HPLC) to track reaction progress and intermediate stability. Post-synthesis, validate purity via NMR (e.g., absence of alkyne proton shifts at ~2.1 ppm) and mass spectrometry .

- Control Groups : Include negative controls (e.g., omitting catalysts) to confirm reaction necessity and positive controls (e.g., commercial diacids) to benchmark analytical results.

Q. How can researchers address challenges in purifying this compound due to its amphiphilic structure?

Methodological Answer:

- Chromatographic Optimization : Test gradient elution in reverse-phase HPLC (C18 columns) with mobile phases like acetonitrile/water adjusted to pH 2.5–3.0 to suppress carboxylate ionization .

- Crystallization Strategies : Screen solvent mixtures (e.g., ethanol/water) to exploit solubility differences. Monitor crystal growth via polarized light microscopy to avoid polymorphic contamination .

Q. Which spectroscopic techniques are most reliable for characterizing the alkyne moiety in this compound?

Methodological Answer:

- IR Spectroscopy : Confirm alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹) and carboxyl O-H stretches (~2500–3300 cm⁻¹). Compare to reference spectra of analogous diynes .

- ¹³C NMR : Identify sp-hybridized carbons (δ ~70–100 ppm) and carboxyl carbons (δ ~170–185 ppm). Use DEPT-135 to distinguish CH₂ groups from quaternary carbons in the chain .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms for this compound’s catalytic hydrogenation?

Methodological Answer:

- Isotopic Labeling : Use deuterium (D₂) or tritium (T₂) to track hydrogenation sites and intermediates via MS/MS fragmentation patterns .

- Rate Law Determination : Conduct time-resolved experiments under varying pressures (1–10 atm H₂) and temperatures (25–80°C). Fit data to Langmuir-Hinshelwood or Eley-Rideal models to infer rate-limiting steps .

Q. What computational approaches are suitable for modeling this compound’s conformational stability in aqueous vs. nonpolar environments?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects using force fields (e.g., CHARMM36) with explicit solvent models (water, hexane). Calculate free energy landscapes via umbrella sampling to identify stable conformers .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level. Compare dipole moments and HOMO-LUMO gaps to experimental solvatochromic data .

Q. How should researchers statistically reconcile contradictory spectroscopic data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from published studies (e.g., NMR chemical shifts, XRD bond lengths) and apply mixed-effects models to account for inter-lab variability .

- Error Source Identification : Use Grubbs’ test to detect outliers and ANOVA to assess instrument- or protocol-driven biases (e.g., magnetic field strength in NMR) .

Data Presentation Guidelines

- Raw Data : Include chromatograms, spectral overlays, and kinetic curves in appendices, with processed data (e.g., integrated NMR peaks, rate constants) in the main text .

- Tables : Summarize synthesis yields, purity metrics, and computational parameters (e.g., DFT convergence criteria) for reproducibility .

- Figures : Use heatmaps to visualize DOE results and 3D molecular orbitals from DFT to illustrate electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.